molecular formula C20H14F2N4O2 B2382931 N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941959-13-3

N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2382931
CAS No.: 941959-13-3
M. Wt: 380.355
InChI Key: FNADWWJOXQKWCY-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as pyrazolopyridines, which are characterized by a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are a type of heterocyclic aromatic organic compound and have been found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of pyrazolopyridine derivatives often involves the introduction of functional groups to the pyrazole and pyridine rings . For example, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the pyrazolo[3,4-b]pyridine ring led to a large increase in biological activity .


Molecular Structure Analysis

The molecular structure of pyrazolopyridines is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring . The exact structure of this compound would depend on the specific locations and orientations of the substituent groups.


Chemical Reactions Analysis

The chemical reactions involving pyrazolopyridines would depend on the specific substituent groups present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

A study demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, aiming at anticancer and anti-5-lipoxygenase agent development. These compounds, synthesized via condensation reactions and further chemical modifications, were evaluated for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, showcasing the potential of such derivatives in cancer and inflammation-related therapies (Rahmouni et al., 2016).

Antifungal and Antibacterial Properties

Research into N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives highlighted their moderate antifungal activities against several phytopathogenic fungi. Some of these derivatives exhibited significant inhibition activities, suggesting their potential as fungicidal agents (Wu et al., 2012). Another study synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their utility as antibacterial agents (Panda et al., 2011).

Synthesis and Chemical Characterization

The synthesis and chemical characterization of pyrazolopyrimidines and related compounds form a significant part of their scientific applications. For instance, the development of novel methods for the synthesis of isoxazolo and pyrazolo pyridines using hypervalent iodine reagents highlights innovative approaches to creating these compounds, which could be pivotal in drug discovery and development processes (Reddy et al., 1997).

Molecular Docking and Activity Studies

Molecular docking and activity studies are crucial for understanding the interaction of these compounds with biological targets. For instance, the design, synthesis, and evaluation of 1,3,5-triazinyl carboxamide derivatives for their antitubercular and antibacterial activities, coupled with in silico docking studies, provide insights into the molecular basis of their activity and potential applications in treating infectious diseases (Bodige et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinases . Protein kinases play a crucial role in cell signaling and regulation, making them important targets for therapeutic intervention.

Mode of Action

It’s known that compounds with similar structures can inhibit the carotenoid biosynthesis process, further blocking the photosynthesis process and causing plant death .

Result of Action

Similar compounds have shown inhibitory activity against protein kinases , which could lead to changes in cell signaling and potentially have therapeutic effects.

Future Directions

Pyrazolopyridines are a promising class of compounds for drug development due to their wide range of biological activities. Future research may focus on the synthesis of new pyrazolopyridine derivatives and the exploration of their biological activities .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N4O2/c1-11-17-18(27)14(20(28)24-12-7-8-15(21)16(22)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWLZQVDGNQSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)N(N1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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